

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-acetyl-4-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 3-acetyl-4-oxopentanoate

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This guide provides an in-depth overview of the spectroscopic data for **Ethyl 3-acetyl-4-oxopentanoate** (CAS No: 18835-02-4), a β -keto ester of interest in various chemical syntheses.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Ethyl 3-acetyl-4-oxopentanoate, with the molecular formula $C_9H_{14}O_4$ and a molecular weight of 186.20 g/mol, presents a structure amenable to analysis by several spectroscopic techniques.[1][2] This guide will cover its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 3-acetyl-4-oxopentanoate**. It is important to note that β -dicarbonyl compounds like this can exist as a mixture of keto and enol tautomers, which can be observed in NMR and IR spectra.[4][5][6] The position of this equilibrium can be influenced by solvent and temperature.[4][6]

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Keto Form)
~4.1-4.2	Quartet	2H	-O-CH ₂ -CH ₃
~3.8	Triplet	1H	-CO-CH-CO-
~2.7	Doublet	2H	-CO-CH ₂ -CH-
~2.2	Singlet	6H	2 x -CO-CH ₃
~1.2-1.3	Triplet	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment (Keto Form)
~202	C=O (Ketone)
~170	C=O (Ester)
~65	-CH(CO) ₂
~61	-O-CH ₂ -CH ₃
~45	-CH ₂ -CH-
~30	-CO-CH ₃
~14	-O-CH ₂ -CH ₃

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~1740-1750	Strong	C=O Stretch (Ester)
~1710-1720	Strong	C=O Stretch (Ketone)
~2850-3000	Medium	C-H Stretch (Aliphatic)
~1150-1250	Strong	C-O Stretch (Ester)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Putative Fragment Assignment
186	$[M]^+$ (Molecular Ion) [1]
144	$[M - C_2H_5OH]^+$
101	$[M - COOC_2H_5 - CH_3]^+$
43	$[CH_3CO]^+$

Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies.[\[7\]](#) For example, the predicted CCS for the $[M+H]^+$ adduct is 139.8 Å².[\[7\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[\[6\]](#) For β -keto esters, it is particularly useful for studying the keto-enol tautomerism.[\[5\]](#)[\[6\]](#)

Sample Preparation:

- Approximately 5-20 mg of **Ethyl 3-acetyl-4-oxopentanoate** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[\[6\]](#)
- A small amount of an internal standard, typically tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.[\[6\]](#)[\[8\]](#)

Instrumentation and Data Acquisition:

- The NMR tube is placed in a spinner and inserted into the spectrometer.[\[6\]](#)
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[\[6\]](#)

- For ^1H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ^{13}C NMR, the range is typically 0-220 ppm.[9]
- Standard pulse sequences are used to acquire both ^1H and ^{13}C spectra. Two-dimensional NMR experiments like COSY and HSQC can also be performed to aid in structure elucidation.[10]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Sample Preparation:

- Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]
- Solution: A 5-10% solution of the sample is prepared in a solvent that has minimal interference in the IR region of interest, such as chloroform or carbon tetrachloride.[6] This solution is then placed in a solution cell.[13]

Instrumentation and Data Acquisition:

- A background spectrum of the empty salt plates or the solvent-filled cell is recorded.[6]
- The prepared sample is placed in the instrument's sample holder.
- The IR spectrum is typically scanned from 4000 cm^{-1} to 400 cm^{-1} . [6]
- To improve the signal-to-noise ratio, multiple scans (commonly 16-32) are co-added.[6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.[14]

Sample Preparation and Introduction:

- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is diluted in a volatile solvent like pyridine or dichloromethane.[15]

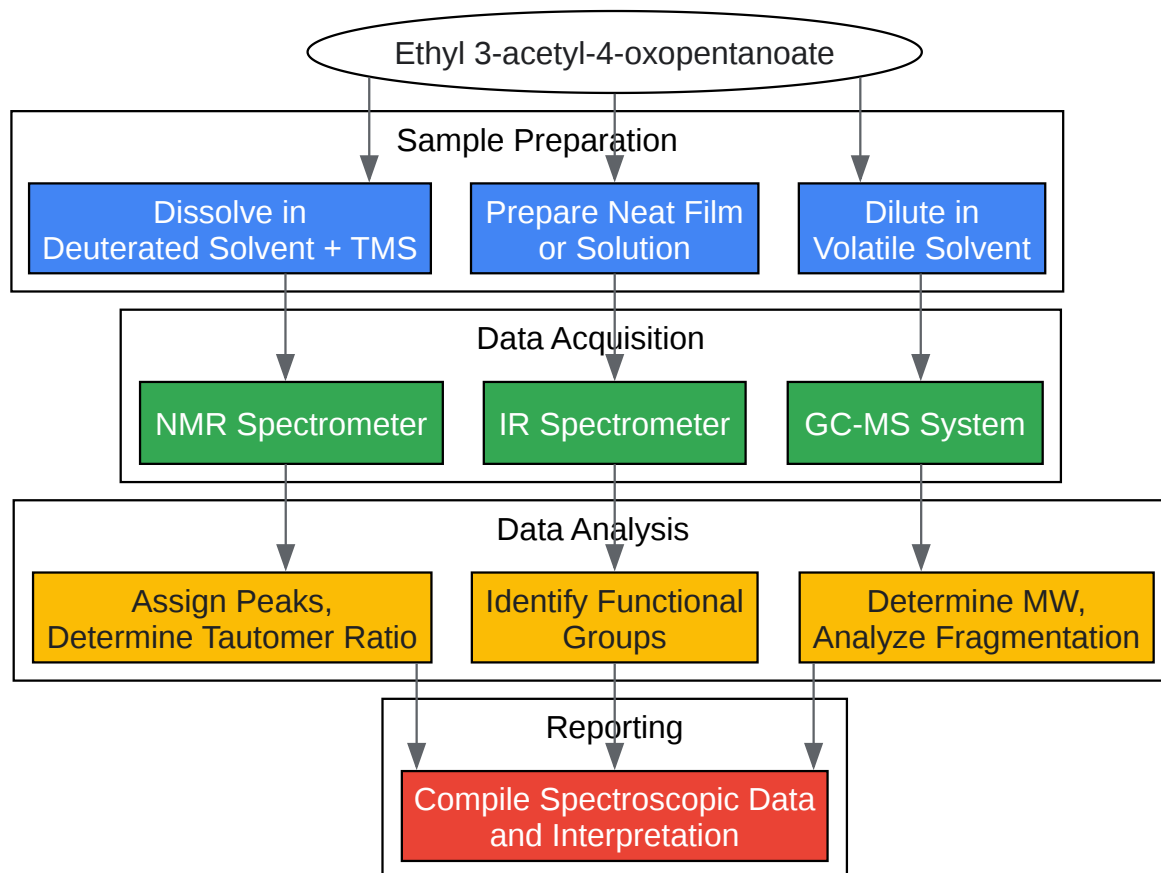
- The solution is then injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

- Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-acetyl-4-oxopentanoate**.



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General workflow for spectroscopic analysis.

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